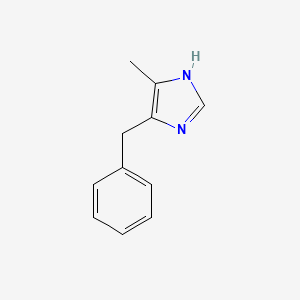

4-benzyl-5-methyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

4-benzyl-5-methyl-1H-imidazole |

InChI |

InChI=1S/C11H12N2/c1-9-11(13-8-12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,12,13) |

InChI Key |

OFGVJIFXTCWIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyl 5 Methyl 1h Imidazole and Its Precursors

Classical and Modified Imidazole (B134444) Ring Construction Approaches

Classical methods for imidazole synthesis have been refined over the years to improve yields and accommodate a wider range of substrates. These approaches often involve the condensation of primary components to form the heterocyclic core.

Debus-Radziszewski Synthesis Adaptations

The Debus-Radziszewski synthesis is a foundational method for creating substituted imidazoles. wikipedia.orgwikipedia.org It traditionally involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgwikipedia.org This multicomponent reaction assembles the imidazole ring in a single step. wikipedia.org

Adaptations of this method allow for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org For the synthesis of 4-benzyl-5-methyl-1H-imidazole, this would involve the reaction of a benzyl-substituted glyoxal, an aldehyde, and an amine. The starting materials are typically a substituted glyoxal, an aldehyde, an amine, and ammonia or an ammonium (B1175870) salt. wikipedia.orgatamanchemicals.com Microwave-assisted modifications of the Debus-Radziszewski synthesis have been shown to improve yields and reduce reaction times. wikipedia.org For instance, the reaction of benzil, benzaldehyde (B42025), and ammonia in glacial acetic acid under microwave irradiation forms 2,4,5-triphenylimidazole. wikipedia.org

A notable adaptation is the use of an α-hydroxyketone in place of the dicarbonyl compound, which enhances the structural flexibility and allows for the efficient introduction of various substituents onto the imidazole ring. ijpsjournal.com The general reaction involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and two equivalents of ammonia. atamanchemicals.com The use of a primary amine in place of one equivalent of ammonia leads to the formation of 1-substituted imidazoles. atamanchemicals.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | C-substituted imidazole | wikipedia.org |

| 1,2-Dicarbonyl | Aldehyde | Primary Amine | N-substituted imidazole | wikipedia.org |

| α-Hydroxyketone | Aldehyde | Ammonia/Primary Amine | Substituted imidazole | ijpsjournal.com |

Multicomponent Condensation Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted imidazoles in a one-pot process. jocpr.com These reactions are advantageous due to their atom economy and reduced number of purification steps. jocpr.com

One such approach involves the condensation of benzil, an aldehyde, a primary amine, and ammonium acetate (B1210297). sharif.edu This four-component reaction can be effectively promoted by various catalysts, including sulfonic acid-functionalized pyridinium (B92312) chloride under solvent-free conditions, to yield 1,2,4,5-tetrasubstituted imidazoles. sharif.edu The use of catalysts like Amberlyst A-15 under microwave irradiation has also been reported to be effective for the synthesis of tri- and tetrasubstituted imidazoles. researchgate.net The reaction of benzil, aldehydes, and ammonium acetate is a common strategy for producing 2,4,5-trisubstituted imidazoles. acgpubs.org

For the specific synthesis of this compound, a potential multicomponent strategy would involve the reaction of 1-phenyl-1,2-propanedione (B147261) (a benzyl-containing dicarbonyl), an appropriate aldehyde, and ammonia or an ammonium salt.

| Catalyst | Reaction Conditions | Product Type | Reference |

| Sulfonic acid-functionalized pyridinium chloride | Solvent-free, 100°C | 1,2,4,5-tetrasubstituted imidazoles | sharif.edu |

| Amberlyst A-15 | Microwave irradiation | Tri- and tetrasubstituted imidazoles | researchgate.net |

| Mandelic acid | Solvent-free, 120°C | 2,4,5-trisubstituted imidazoles | acgpubs.org |

Cyclization Strategies for Imidazole Formation

Various cyclization strategies are employed to construct the imidazole ring from acyclic precursors. These methods often involve the formation of one or two bonds in the final ring-closing step.

One approach is the reaction of an imidate with an α-aminoaldehyde or α-aminoacetal to form the (1,5) or (3,4) bond of the imidazole ring. wikipedia.orgatamanchemicals.com Another method involves treating a 1,2-diaminoalkane with an alcohol, aldehyde, or carboxylic acid at high temperatures in the presence of a dehydrogenating catalyst like platinum on alumina (B75360) to form the (1,2) and (2,3) bonds. wikipedia.org

The Van Leusen imidazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) and an aldimine. wikipedia.org This reaction can also be performed as a three-component reaction where the aldimine is generated in situ. wikipedia.org Furthermore, the cyclization of α-keto-amides, generated in situ from the thiazolium-catalyzed addition of an aldehyde to an acyl imine, provides a one-pot sequence to substituted imidazoles. acs.org

Modern Catalyst-Mediated Synthetic Routes

Modern synthetic methods increasingly rely on catalysts to achieve high efficiency, selectivity, and functional group tolerance in the synthesis of substituted imidazoles.

Transition Metal-Catalyzed Coupling Reactions for Imidazole Ring Formation

Transition metal catalysts, such as copper, palladium, iron, and ruthenium, play a crucial role in modern imidazole synthesis. ijpsjournal.commdpi.com These catalysts facilitate various coupling and cyclization reactions, enabling the construction of the imidazole ring under milder conditions and with greater control. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are used in the reaction of imidamides with carboxylic acids to form imidazoles. rsc.org Copper-mediated oxidative C-H functionalization has also been developed for the synthesis of highly substituted imidazoles from readily available starting materials like β-enamino esters and benzylamine (B48309). nih.gov

Iron-Catalyzed Reactions: Iron catalysts have been employed in the [3+2] addition reaction between amidoximes and enones to afford imidazoles substituted with a ketone moiety at the C-4 position. rsc.org Iron-catalyzed cyclization of ketoxime carboxylates with aldehydes is another efficient method. mdpi.com

Ruthenium-Catalyzed Reactions: A "borrowing hydrogen" protocol catalyzed by a diruthenium(II) catalyst allows for the synthesis of NH-imidazoles from the three-component reaction of a benzylic alcohol, a 1,2-diketone, and ammonium acetate. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are utilized in tandem catalytic routes to prepare imidazoles from aryl iodides, imines, and carbon monoxide. researchgate.net

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

| Copper | Oxidative C-H functionalization | β-enamino esters, benzylamine | Highly substituted imidazoles | nih.gov |

| Iron | [3+2] addition | Amidoximes, enones | 4-keto-imidazoles | rsc.org |

| Ruthenium | Borrowing hydrogen | Benzylic alcohol, 1,2-diketone, ammonium acetate | NH-imidazoles | rsc.org |

| Palladium | Carbonylation/Cycloaddition | Aryl iodides, imines, CO | Aryl-substituted imidazoles | researchgate.net |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of substituted imidazoles. acs.orgnih.gov These methods often utilize small organic molecules as catalysts, offering advantages in terms of cost, toxicity, and environmental impact. researchgate.net

A one-pot synthesis of substituted imidazoles has been developed using a thiazolium-catalyzed addition of an aldehyde to an acyl imine to generate an α-ketoamide in situ, which then cyclizes to the imidazole. acs.orgnih.gov This methodology allows for the synthesis of di-, tri-, and tetrasubstituted imidazoles from readily available starting materials. acs.org L-proline derived magnetic core nanoparticles have been used as organocatalysts for the formation of tri- and tetra-substituted imidazoles. rsc.org Furthermore, mandelic acid has been shown to be an efficient and green organocatalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. acgpubs.org

The enantioselective synthesis of hydroxyalkyl- and aminoalkyl-substituted imidazoles has been achieved through a one-pot reaction cascade involving organocatalytic epoxidation or aziridination of α,β-unsaturated aldehydes coupled with a [3+2]-annulation with amidines, ureas, or thioureas. nih.gov

Electrochemical Oxidative Tandem Cyclization Approaches

Electrochemical synthesis has emerged as a powerful and environmentally benign tool in organic chemistry, offering an alternative to conventional methods that often rely on harsh reagents. In the context of imidazole synthesis, electrochemical oxidative tandem cyclization presents a novel and efficient strategy.

One prominent example involves the electrochemical HI-mediated intermolecular C–N bond formation to synthesize 1,2,4-trisubstituted-(1H)-imidazoles from aryl ketones and benzylamines. acs.orgresearchgate.net This method operates under metal- and oxidant-free conditions, which is a significant advantage in terms of cost and environmental impact. acs.orgresearchgate.net The reaction proceeds through a tandem cyclization process, demonstrating broad functional group tolerance and affording the desired imidazole products in moderate to excellent yields. acs.orgresearchgate.net

The process is initiated by the anodic oxidation of iodide ions (I⁻) to generate molecular iodine (I₂). This in-situ generated iodine then oxidizes the benzylamine to form an imine. A subsequent reaction between the aryl ketone and another molecule of benzylamine, followed by cyclization and aromatization, leads to the final imidazole product. This electrochemical approach avoids the need for external oxidizing agents, as the anode serves this purpose.

A study on the electrochemical synthesis of 1,2-disubstituted benzimidazoles from aliphatic imines showed yields ranging from 61–88%. acs.org When benzylamines with electron-donating groups were used as substrates, the corresponding benzimidazoles were obtained in medium to good yields. acs.org Conversely, benzylamines with electron-withdrawing substituents resulted in yields of 61–70%. acs.org Steric hindrance was observed to decrease the yield of the target product. acs.org

Table 1: Electrochemical Synthesis of Substituted Benzimidazoles

| Substrate | Product | Yield (%) |

| Aliphatic imines | 1,2-disubstituted benzimidazoles | 61-88 |

| Benzylamines with electron-donating groups | 1,2-disubstituted benzimidazoles | Medium to good |

| Benzylamines with electron-withdrawing groups | 1,2-disubstituted benzimidazoles | 61-70 |

Another related electrochemical method involves the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines. researchgate.net This approach, performed in an undivided cell, relies on electrochemical C(sp³)–H amination and also avoids the use of transition metals and external oxidants, highlighting its green chemistry credentials. researchgate.net

Regio- and Chemoselective Synthetic Strategies for this compound

The regioselective and chemoselective synthesis of substituted imidazoles is crucial for controlling the final structure and properties of the molecule. For a compound like this compound, controlling the position of the benzyl (B1604629) and methyl groups is paramount.

Regioselectivity in the alkylation of imidazole rings is a well-studied area. For instance, the alkylation of 4(5)-nitro-1H-imidazoles can be directed to either the N1 or N3 position depending on the reaction conditions. derpharmachemica.comresearchgate.net Studies have shown that factors like the choice of base, solvent, and temperature play a critical role in determining the regiochemical outcome. derpharmachemica.comresearchgate.net For example, in the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole, total regioselectivity for alkylation at the N1 position was achieved by carefully selecting the reaction conditions. derpharmachemica.comresearchgate.net Heating the reaction to 60°C has been shown to improve the yields of the N-alkylated products. researchgate.net

A novel regioselective synthesis of 1,2,5-trisubstituted-1H-imidazoles has been developed, which could be adapted for the synthesis of this compound. amazonaws.com This method provides a clear pathway to control the substitution pattern on the imidazole ring.

Chemoselectivity is also a key consideration, particularly when multiple reactive sites are present in the starting materials. The synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides demonstrates a high degree of regioselectivity, guided by the presence of a 2-hydroxyaryl moiety which directs the reaction pathway. nih.gov Such substrate-controlled strategies are invaluable for the synthesis of complex imidazole derivatives.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of imidazoles is a growing area of research, aiming to reduce the environmental footprint of chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

The aforementioned electrochemical methods are prime examples of green chemistry in action, as they eliminate the need for stoichiometric metallic oxidants and often proceed under mild conditions. acs.orgresearchgate.netresearchgate.net

Another green approach is the use of ultrasound irradiation in conjunction with recyclable catalysts. For example, the synthesis of 2,4,5-trisubstituted imidazole derivatives has been achieved using an acidic ionic liquid as a recyclable catalyst under ultrasound irradiation. This method offers advantages such as high yields, short reaction times, and the absence of hazardous organic solvents.

The use of solid-supported catalysts, such as Fe₃O₄@SiO₂/bipyridinium nanocomposite, for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is another green strategy. nih.gov This catalyst can be easily recovered and reused multiple times without a significant loss in its catalytic activity. nih.gov Similarly, microwave-assisted synthesis provides a rapid and energy-efficient alternative to conventional heating methods for preparing imidazole derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Benzyl 5 Methyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Nucleus

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net Substitution typically occurs at the C-4 or C-5 positions. globalresearchonline.net The presence of both a benzyl (B1604629) and a methyl group on the 4- and 5-positions of the imidazole ring in 4-benzyl-5-methyl-1H-imidazole means that electrophilic substitution will primarily occur on the phenyl ring of the benzyl group, as the imidazole ring positions are already substituted. However, for the parent imidazole, electrophilic substitution is a key reaction. For instance, nitration and sulfonation reactions require harsh conditions and often result in low yields due to the deactivating effect of the protonated imidazolium (B1220033) ion in strong acid. Halogenation, on the other hand, proceeds more readily.

Nucleophilic Reactivity at Nitrogen Centers (N-Alkylation, N-Acylation)

The nitrogen atoms in the imidazole ring are nucleophilic, with the pyridine-type nitrogen (N-3) being the primary site for reactions like N-alkylation and N-acylation. nih.gov The N-H proton is acidic and can be removed by a base, leading to the formation of an imidazolate anion, which is a potent nucleophile.

N-Alkylation: The reaction of imidazoles with alkyl halides is a common method for synthesizing N-substituted imidazoles. iau.ir In the case of 4(5)-substituted imidazoles, N-alkylation can result in a mixture of two regioisomers. For instance, the alkylation of 2-methyl-4(5)-nitro-1H-imidazole with benzyl halides in the presence of a base like potassium carbonate and a phase-transfer catalyst yields predominantly the N1-alkylated-4-nitroimidazole isomer. iau.irresearchgate.net The use of basic media generally favors the formation of the 1,4-isomer. iau.ir Mechanochemical methods have also been employed for the N-benzylation of imidazoles, offering an alternative to traditional solvent-based syntheses. mdpi.com

N-Acylation: The acylation of imidazoles proceeds similarly to alkylation, with the pyridine-type nitrogen attacking the acylating agent. This reaction is often used to introduce protecting groups or to synthesize imidazole-containing ketones.

Transformations Involving the Benzyl Side Chain and Methyl Group

The benzyl and methyl groups attached to the imidazole core can also undergo various chemical transformations.

Functionalization and Derivatization of the Benzyl Moiety

The benzyl group can be functionalized through reactions on the phenyl ring or at the benzylic position. Electrophilic aromatic substitution on the phenyl ring is possible, with the position of substitution being directed by the imidazole ring. Oxidation of the benzyl group can lead to the corresponding benzaldehyde (B42025) or benzoic acid derivatives. For example, 1-benzyl-5-(chloromethyl)-1H-imidazole can undergo oxidation of the benzyl group.

Reactions at the Methyl Group

The methyl group at the C-5 position can be involved in condensation reactions, particularly if activated by an adjacent electron-withdrawing group. While direct functionalization of the methyl group is less common, it can be a site for derivatization. For instance, in a three-component reaction, 1-substituted-2-methylimidazoles react with cyanophenylacetylene and various aldehydes at the C2-methyl group. researchgate.net

Acid-Base Equilibria and Protonation Studies

Imidazole is an amphoteric compound, capable of acting as both a base and an acid. nih.gov The pyridine-type nitrogen (N-3) is basic and can be protonated to form an imidazolium cation, while the pyrrole-type nitrogen (N-1) has an acidic proton that can be removed. The pKa for the protonation of the imidazole ring is typically around 7. mdpi.com Substituents on the ring can significantly influence the pKa values. Electron-withdrawing groups decrease the basicity of the nitrogen atoms, resulting in lower pKa values, while electron-donating groups increase basicity. ajol.info

Protonation studies on substituted imidazoles have been conducted using techniques like NMR spectroscopy and computational methods. mdpi.comic.ac.ukresearchgate.net These studies help in understanding the site of protonation and the effect of substituents on the electronic structure of the imidazole ring. For example, in amino-substituted benzimidazoles, the imidazole imino nitrogen is the most basic position and is preferentially protonated. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Benzyl 5 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

NMR spectroscopy is the cornerstone for determining the precise structure of 4-benzyl-5-methyl-1H-imidazole in solution. Through the analysis of various nuclei (¹H, ¹³C, ¹⁵N), a complete picture of the molecular framework and its electronic properties can be assembled.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, the spectrum would show distinct signals for the benzyl (B1604629) group protons, the methyl protons, the imidazole (B134444) ring proton, and the N-H proton. The benzyl group typically displays multiplets in the aromatic region (~7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (CH₂) appear as a singlet around 5.1-5.3 ppm. clockss.org The methyl group attached to the imidazole ring would resonate as a singlet in the upfield region, typically around 2.3-2.6 ppm. researchgate.net The lone C-H proton on the imidazole ring (at the C2 position) is expected to appear as a singlet at approximately 7.5-7.7 ppm. dergipark.org.tr The N-H proton signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the carbon skeleton. Expected signals include those for the methyl carbon, the benzylic methylene carbon, the two non-equivalent sp² carbons of the imidazole ring, the sp² carbon at C2, and the distinct carbons of the phenyl ring. rsc.orgresearchgate.net

¹⁵N NMR spectroscopy, while less common, is highly sensitive to the electronic environment of the nitrogen atoms. iucr.org It can be used to distinguish between the two nitrogen atoms in the imidazole ring and to study tautomeric equilibria and hydrogen bonding. researchgate.net Large changes in ¹⁵N chemical shifts occur upon protonation or N-alkylation, making it a valuable tool for studying the reactivity of the imidazole core. iucr.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Imidazole C2-H | ¹H | 7.5 - 7.7 | Singlet | Lone proton on the imidazole ring. dergipark.org.tr |

| Benzyl Aromatic | ¹H | 7.2 - 7.4 | Multiplet | Protons of the phenyl ring. clockss.org |

| Benzyl CH₂ | ¹H | 5.1 - 5.3 | Singlet | Methylene bridge protons. clockss.org |

| Imidazole CH₃ | ¹H | 2.3 - 2.6 | Singlet | Methyl group on the imidazole ring. researchgate.net |

| Imidazole N-H | ¹H | Variable | Broad Singlet | Position dependent on solvent and concentration. |

| Imidazole C2 | ¹³C | ~135-140 | Singlet | |

| Imidazole C4/C5 | ¹³C | ~120-135 | Singlet | Quaternary carbons with benzyl and methyl. |

| Benzyl Aromatic | ¹³C | ~126-140 | Multiple | Carbons of the phenyl ring. rsc.org |

| Benzyl CH₂ | ¹³C | ~30-35 | Singlet | Methylene bridge carbon. |

| Imidazole CH₃ | ¹³C | ~10-15 | Singlet | Methyl group carbon. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, primarily within the benzyl ring's aromatic system, confirming the connectivity of adjacent protons. pdbj.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the benzylic CH₂ protons to the C4 carbon of the imidazole ring and to the quaternary carbon of the phenyl ring. rsc.orgpharmaffiliates.com It would also confirm the position of the methyl group through correlations to C5 and C4 of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A key NOE would be expected between the benzylic CH₂ protons and the aromatic protons at the ortho positions of the benzyl ring, as well as between the methyl protons and the N-H proton, helping to define the molecule's preferred conformation in solution. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, key vibrational bands are expected.

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration, indicative of hydrogen bonding. beilstein-journals.org

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹. rsc.org

C=N and C=C Stretching: The imidazole ring gives rise to characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. rsc.org

Aromatic Ring Modes: The benzyl group produces characteristic bands in the fingerprint region (around 1600, 1580, 1500, and 1450 cm⁻¹) due to C=C stretching within the ring. Out-of-plane (OOP) bending bands below 900 cm⁻¹ can indicate the substitution pattern of the benzene (B151609) ring. researchgate.net

Raman spectroscopy provides complementary information. While water is a weak Raman scatterer, making it useful for aqueous samples, the non-polar C=C and C-C bonds of the aromatic ring often produce strong Raman signals. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch | 3100 - 3400 | IR | Broad, indicates H-bonding. beilstein-journals.org |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | From the benzyl group. |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | From methyl and methylene groups. rsc.org |

| C=N / C=C Ring Stretch | 1500 - 1650 | IR, Raman | Imidazole and benzyl rings. rsc.org |

| CH₂ Bend (Scissoring) | ~1450 - 1470 | IR | |

| CH₃ Bend (Asymmetric) | ~1430 - 1460 | IR | |

| Aromatic OOP Bending | 700 - 900 | IR | Strong bands characteristic of monosubstituted benzene. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₁₁H₁₂N₂), the molecular weight is 172.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 172.

The fragmentation pattern provides valuable structural clues. Key expected fragments include:

Tropylium (B1234903) Ion (m/z 91): A very common and often base peak for benzyl-containing compounds, resulting from the cleavage of the C-C bond between the methylene group and the imidazole ring, followed by rearrangement of the C₇H₇⁺ fragment.

Loss of Benzyl (m/z 81): Cleavage of the same C-C bond can lead to the detection of the stable [M-C₇H₇]⁺ ion, corresponding to the methyl-imidazolium cation. nist.gov

Other fragments may arise from the cleavage of the imidazole ring itself, but the formation of the tropylium ion is typically the most dominant pathway. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While specific data for this compound is not available, analysis of related structures, such as 1-benzyl-2-methylimidazole (B84082) complexes and other substituted benzimidazoles, allows for a robust prediction of its solid-state characteristics. iucr.orgnih.gov

The molecules would likely pack in the crystal lattice stabilized by a network of intermolecular hydrogen bonds of the type N-H···N, where the N-H of one imidazole ring donates a hydrogen to the non-protonated nitrogen atom of an adjacent molecule. researchgate.net This interaction typically leads to the formation of infinite chains or discrete dimers. nih.gov Additionally, π–π stacking interactions between the benzyl rings of neighboring molecules may play a significant role in stabilizing the crystal structure. nih.gov The dihedral angle between the imidazole and phenyl rings is a key conformational parameter that would be precisely determined. iucr.org

Table 3: Typical Crystallographic Parameters for Benzyl-Imidazole Derivatives

| Parameter | Typical Value / Feature | Significance |

| Crystal System | Monoclinic, Triclinic | Common for such organic molecules. nih.govniscpr.res.in |

| Space Group | P2₁/c, P-1 | Centrosymmetric groups are common. nih.govniscpr.res.in |

| Hydrogen Bonding | N-H···N interactions | Primary interaction driving crystal packing. researchgate.net |

| π–π Stacking | Centroid-centroid distance ~3.5-3.8 Å | Secondary interaction from benzyl groups. nih.gov |

| Dihedral Angle | Variable (e.g., ~80-90°) | Describes the orientation of the benzyl group relative to the imidazole ring. nih.gov |

UV-Visible Spectroscopy for Electronic Properties and Transitions

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The chromophores in this compound are the imidazole ring and the benzyl group. The UV-Vis spectrum is expected to be dominated by π→π* transitions associated with these aromatic systems. Similar phenyl-imidazole compounds show strong absorption bands in the UV region, typically between 250 and 350 nm. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings.

Theoretical and Computational Investigations on 4 Benzyl 5 Methyl 1h Imidazole

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful tools for investigating the properties of molecules from first principles. For a molecule like 4-benzyl-5-methyl-1H-imidazole, these calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule.

For this compound, a key aspect of conformational analysis would be the rotational freedom of the benzyl (B1604629) group relative to the imidazole (B134444) ring. sigmaaldrich.com The calculations would identify the minimum energy conformation, which is crucial for understanding the molecule's interactions and reactivity. The resulting optimized geometric parameters would be presented in a table for clarity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-N (imidazole) | Data not available |

| C-C (imidazole) | Data not available | |

| C-C (benzyl) | Data not available | |

| C-H | Data not available | |

| Bond Angles | C-N-C (imidazole) | Data not available |

| N-C-C (imidazole) | Data not available | |

| C-C-C (benzyl) | Data not available | |

| Dihedral Angles | Imidazole-Benzyl | Data not available |

Note: This table is illustrative. Specific values for this compound are not available in published literature.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. lookchem.comnih.gov A smaller gap generally indicates a more reactive molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors help in predicting the chemical behavior of the molecule. nih.gov

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | Egap | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Electrophilicity Index | ω | χ² / (2η) | Data not available |

Note: This table illustrates the type of data derived from HOMO-LUMO analysis. Specific values for this compound are not available.

Computational methods can predict various spectroscopic properties. Theoretical Infrared (IR) spectra can be calculated to identify vibrational frequencies corresponding to specific functional groups. uni.lu Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO). uni.lu The Time-Dependent DFT (TD-DFT) approach is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. uni.lu These theoretical predictions are often compared with experimental data to validate the accuracy of the computational model.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and a largely neutral or slightly positive potential on the benzyl group.

Charge distribution analysis, often using Mulliken or Natural Population Analysis (NPA), quantifies the electronic charge on each atom, providing further insight into the molecule's electrostatic properties. lookchem.com

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are instrumental in studying reaction mechanisms. By locating and calculating the energies of transition states and intermediates, chemists can map out the most likely pathway for a chemical reaction. For substituted imidazoles, this could involve investigating their synthesis mechanisms or their interactions with biological targets. For example, if this compound were involved in a reaction, transition state calculations could determine the activation energy barrier, providing a quantitative measure of the reaction rate.

Non-Covalent Interaction (NCI) and Hydrogen Bonding Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding molecular aggregation in the solid state and interactions with biological macromolecules. The NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize these weak interactions. The analysis generates 3D plots where different colors represent the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). For this compound, NCI analysis would reveal potential hydrogen bonding involving the imidazole N-H group and π-π stacking interactions between benzyl rings of adjacent molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For imidazole derivatives, including this compound, MD simulations can provide detailed insights into their dynamic behavior, interactions with their environment, and conformational changes that are crucial for understanding their chemical and biological functions.

While specific MD simulation studies focused exclusively on this compound are not widely documented in publicly available literature, the principles and applications can be inferred from studies on closely related imidazole compounds. These simulations are instrumental in exploring several key research questions:

Tautomerism and Proton Transfer: Imidazole and its derivatives can exist in different tautomeric forms due to the movement of a proton between the two nitrogen atoms in the ring. nih.gov MD simulations, often combined with quantum mechanics (QM) methods, can elucidate the preferred tautomeric state in different environments (e.g., in solution or a protein binding site) and the dynamics of proton transfer. nih.gov The presence of substituents like the benzyl and methyl groups on the imidazole ring influences the electronic properties and, consequently, the tautomeric equilibrium.

Solvation and Interactions with Water: The interaction of a molecule with its solvent is critical for its solubility and reactivity. MD simulations can model the explicit interactions between this compound and water molecules, revealing the structure of the solvation shell and the role of hydrogen bonding. Understanding these interactions is fundamental to predicting the compound's behavior in aqueous environments.

Conformational Analysis: The benzyl group attached to the imidazole ring is flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might fit into a specific binding site or interact with other molecules.

Adsorption and Interfacial Behavior: In materials science, MD simulations have been used to study the adsorption of imidazole derivatives onto surfaces. For instance, a study on 2-(benzylthio)-1,4,5-triphenyl-1H-imidazole demonstrated how this molecule acts as a corrosion inhibitor by adsorbing onto a carbon steel surface. researchgate.netacs.orgacs.org The simulations revealed the orientation of the molecule on the surface and the nature of the interactions, which are key to its protective mechanism. researchgate.netacs.orgacs.org Similar studies could be envisioned for this compound to explore its potential applications in surface chemistry.

A summary of representative MD simulation applications for imidazole derivatives is presented in the table below.

| Research Area | Imidazole Derivative Studied | Key Findings from MD Simulations |

| Tautomerism & Binding | Pyridinylimidazoles | Revealed the influence of tautomeric states on binding to GSK3β and the importance of water networks in stabilizing the complex. nih.gov |

| Corrosion Inhibition | 2-(benzylthio)-1,4,5-triphenyl-1H-imidazole | Elucidated the mechanism of adsorption on a carbon steel surface, showing it to be a spontaneous process. researchgate.netacs.orgacs.org |

| Supramolecular Chemistry | Bulk imidazole | Investigated the formation and dynamics of supramolecular chains through hydrogen bonding. acs.org |

| Protein-Ligand Stability | Thioimidazole-4-one derivatives | Assessed the stability of the ligand-receptor complex over time, complementing static molecular docking studies. ajchem-a.com |

These examples highlight the versatility of MD simulations in providing a dynamic and atomistic view of imidazole derivatives, which is essential for a deeper understanding of their chemical properties and for designing new molecules with specific functions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For imidazole derivatives, QSAR/QSPR models are valuable tools for predicting the activity of new compounds, understanding the structural features that govern their function, and guiding the design of more potent or suitable molecules.

While specific QSAR/QSPR models for this compound are not extensively published, numerous studies on related imidazole derivatives have established robust models that provide insights into the key molecular descriptors influencing their activities. These studies often focus on a series of related compounds to derive a statistically significant correlation.

Key Principles and Applications in Imidazole Research:

QSAR/QSPR studies typically involve the following steps:

Data Set Selection: A series of imidazole derivatives with measured biological activities (for QSAR) or properties (for QSPR) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices (e.g., molecular connectivity indices), constitutional descriptors.

3D descriptors: Geometric properties (e.g., surface area, volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric parameters (e.g., molar refractivity, Es). nih.govdergipark.org.tr

Physicochemical properties: Lipophilicity (ClogP), solubility. nih.goviosrjournals.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Findings from QSAR Studies on Imidazole Derivatives:

Several QSAR studies have successfully modeled the biological activities of various imidazole scaffolds. For example:

Anti-inflammatory Activity: A study on 2-substituted-4,5-diphenyl-1H-imidazoles developed a highly predictive QSAR model for their anti-inflammatory activity. nih.gov The model indicated that aqueous solubility, the number of hydrogen bond donor groups, surface area, and the principal moment of inertia were crucial descriptors. nih.gov

Anticancer Activity: QSAR studies on hetaryl imidazole derivatives as inhibitors of vascular endothelial growth factor receptors (VEGFR) have shown that substitutions at specific positions on the benzene (B151609) ring are critical for activity. asianpubs.org Similarly, studies on other imidazole derivatives have correlated anticancer activity with hydrophobic, electronic, and steric parameters. dergipark.org.tr

Antifungal Activity: QSAR models for imidazole derivatives with antifungal properties have highlighted the importance of descriptors related to atomic van der Waals volumes and electronegativities. tubitak.gov.tr

The table below summarizes key findings from selected QSAR studies on imidazole derivatives, illustrating the types of activities studied and the influential molecular descriptors identified.

| Biological Activity | Imidazole Scaffold | Key Molecular Descriptors | Statistical Significance (Example) |

| Anti-inflammatory | 2-substituted-4,5-diphenyl-1H-imidazoles | Aqueous solubility, number of H-bond donors, surface area, principal moment of inertia. nih.gov | R² = 0.86, q² = 0.64 nih.gov |

| Anticancer (VEGFR inhibitor) | Hetaryl imidazoles | Substitutions at the meta position of the benzene ring. asianpubs.org | r = 0.85 asianpubs.org |

| Anticancer | Imidazole and Imidazo[1,2-a]pyrazine derivatives | Hydrophobic parameters (clogP, π), electronic parameters (Ŧ), and steric parameters (MR, Es). dergipark.org.tr | Not specified in abstract |

| Farnesyltransferase Inhibition | Imidazole-containing FTIs | A linear model was developed and validated. nih.gov | q²loo = 0.727 nih.gov |

| Antifungal (CYP51 inhibition) | Imidazole derivatives | Atomic van der Waals volumes, atomic Sanderson electronegativities. tubitak.gov.tr | Statistically significant model developed. |

These studies collectively demonstrate that the biological activity of imidazole derivatives is often governed by a combination of their steric, electronic, and hydrophobic properties. For this compound, a QSAR study would likely reveal the importance of the benzyl group's hydrophobicity and steric bulk, as well as the electronic influence of the methyl group on the imidazole ring's reactivity and binding capabilities. Such models are invaluable for the rational design of new derivatives with tailored chemical activities and properties.

Research Applications of 4 Benzyl 5 Methyl 1h Imidazole in Chemical and Materials Science

Ligand Design and Coordination Chemistry

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. 4-benzyl-5-methyl-1H-imidazole serves as a monodentate N-donor ligand, coordinating to metal centers through the lone pair of electrons on one of the imidazole (B134444) nitrogen atoms. The presence of the benzyl (B1604629) and methyl substituents allows for the fine-tuning of steric and electronic properties, influencing the coordination environment around the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its isomers has been successfully demonstrated. A notable example is the preparation of a cobalt(II) chloride complex with the isomeric ligand 1-benzyl-5-methyl-1H-imidazole, which shares similar steric and electronic characteristics. The synthesis of [CoCl₂(1-benzyl-5-methyl-1H-imidazole)₂] is achieved through the reaction of cobalt(II) chloride with the imidazole ligand. researchgate.net

Derivatives of this compound have also been synthesized and characterized for various applications. For instance, a range of 2-substituted-4-benzyl-5-methylimidazoles have been prepared and investigated for their biological activities. nih.gov

Table 1: Spectroscopic Data for a Representative Cobalt(II) Imidazole Complex

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| IR Spectroscopy | Shifts in imidazole ring vibrational modes upon coordination. | researchgate.net |

Investigation of Coordination Modes and Geometries

The coordination of this compound to a metal center typically occurs in a monodentate fashion through one of the nitrogen atoms of the imidazole ring. The specific coordination geometry adopted by the metal complex is influenced by the nature of the metal ion, the counter-ions, and the stoichiometry of the reaction.

In the case of the [CoCl₂(1-benzyl-5-methyl-1H-imidazole)₂] complex, single-crystal X-ray diffraction analysis revealed a monomeric, tetra-coordinated structure. researchgate.net The coordination polyhedron around the cobalt(II) center is described as a quasi-regular tetrahedron. This geometry is common for Co(II) complexes with four coordinating ligands. The imidazole ligands occupy two of the coordination sites, while the two chloride ions occupy the other two.

Interactive Table 2: Selected Bond Lengths and Angles for [CoCl₂(1-benzyl-5-methyl-1H-imidazole)₂]

| Parameter | Value (Å or °) |

|---|---|

| Co–N1 | 2.0111(17) |

| Co–N3 | 2.0118(17) |

| Co–Cl1 | 2.2582(7) |

| Co–Cl2 | 2.2549(7) |

| N1–Co–N3 | 105.39(7) |

| N1–Co–Cl2 | 110.15(5) |

| N3–Co–Cl2 | 107.88(5) |

| N1–Co–Cl1 | 108.73(5) |

| N3–Co–Cl1 | 109.95(5) |

| Cl2–Co–Cl1 | 114.53(3) |

Data derived from a study on a closely related isomer. researchgate.net

Supramolecular Assembly and Crystal Engineering

The imidazole ring is a versatile building block in supramolecular chemistry and crystal engineering due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The benzyl group in this compound introduces an additional aromatic ring, which can further engage in π-π stacking interactions, leading to the formation of extended supramolecular architectures.

Catalysis

Imidazole derivatives are widely employed in catalysis, either as part of the catalyst structure itself (e.g., N-heterocyclic carbenes) or as ligands that modify the properties of a catalytically active metal center. mdpi.com The this compound ligand can potentially be used in both homogeneous and heterogeneous catalytic systems.

Homogeneous and Heterogeneous Catalysis (e.g., Oxidation, Reduction, Cross-Coupling)

While specific catalytic applications of this compound are not extensively reported, its structural features suggest its potential utility in various catalytic transformations. Imidazole-containing ligands have been successfully used in a range of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. For example, metal complexes with imidazole-based ligands have been investigated as catalysts for the oxidation of alcohols and other organic substrates.

In the realm of cross-coupling reactions, palladium complexes with N-donor ligands are of paramount importance. The electronic properties of the this compound ligand could be tuned to modulate the reactivity of a palladium center in reactions such as Suzuki, Heck, or Sonogashira couplings.

Furthermore, the incorporation of this ligand into metal-organic frameworks (MOFs) could lead to the development of novel heterogeneous catalysts. MOFs offer the advantage of high surface area and tunable porosity, and the functionalization of the framework with catalytically active imidazole-containing metal complexes could result in highly efficient and recyclable catalysts. mdpi.com

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic process is essential for the rational design of more efficient catalysts. For reactions catalyzed by metal complexes of this compound, mechanistic studies would involve the identification of the active catalytic species, the elucidation of the elementary steps of the catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination), and the determination of the rate-determining step.

Kinetic studies, in situ spectroscopic monitoring, and computational modeling are powerful tools for gaining mechanistic insights. For instance, the steric bulk of the benzyl group in this compound could influence the substrate selectivity of a catalytic reaction by controlling access to the metal center. escholarship.org The electronic effect of the methyl group could also impact the reactivity of the catalyst. Detailed mechanistic investigations would be crucial to unravel these structure-activity relationships and guide the development of improved catalytic systems based on this ligand.

N-Heterocyclic Carbene (NHC) Precursors in Catalysis

The imidazole framework, central to the structure of this compound, is a cornerstone in the development of N-heterocyclic carbene (NHC) precursors. researchgate.net NHCs are a class of stable singlet carbenes that have become indispensable as ligands in homogeneous catalysis and as organocatalysts in their own right. orientjchem.orgnih.gov The strong σ-donating capability of NHCs allows them to form robust bonds with metal centers, creating highly effective and stable catalysts. orientjchem.org

The synthetic pathway to an NHC typically involves the quaternization of an N-substituted imidazole derivative to form an imidazolium (B1220033) salt. researchgate.net This salt serves as the direct precatalyst. Subsequent deprotonation of the imidazolium salt at the C2 position, usually with a strong base, generates the nucleophilic NHC in situ. nih.gov The substituents on the nitrogen atoms of the imidazole ring play a crucial role in tuning the steric and electronic properties of the resulting NHC, which in turn influences the activity and selectivity of the catalyst. orientjchem.org

While research has not extensively detailed this compound itself for this purpose, its structure is amenable to this transformation. Imidazolium and benzimidazolium salts derived from similar scaffolds have been successfully employed as NHC precursors in a variety of catalytic reactions. researchgate.net For instance, NHC-palladium complexes, generated in situ from their precursors, have shown high efficacy in Suzuki-Miyaura cross-coupling reactions. researchgate.net Furthermore, NHCs generated from thiazolium precursors have been utilized in organocatalytic protocols for the synthesis of complex molecules like phthalidyl sulfonohydrazones. nih.gov The versatility of the imidazole core suggests that derivatives of this compound could be developed into tailored NHC precursors for specialized catalytic applications. researchgate.netorientjchem.org

Precursor in Organic Synthesis and Functional Materials

The unique arrangement of benzyl, methyl, and imidazole groups endows this compound with significant potential as a versatile precursor in the synthesis of a wide array of organic compounds and advanced materials. nih.govmdpi.com Its imidazole core offers multiple reactive sites that can be selectively functionalized, making it a valuable building block for more complex molecular architectures. dergipark.org.trbiolmolchem.com

The this compound scaffold is an excellent starting point for the construction of more intricate heterocyclic systems. Researchers have utilized this core structure to synthesize novel compounds with potential therapeutic applications. A notable example is the development of a series of 2-substituted-4-benzyl-5-methylimidazoles as potential anti-breast cancer agents designed to inhibit the oncogenic functions of the STAT3 protein. nih.gov In this research, the imidazole ring serves as the central scaffold onto which various functional groups are introduced at the 2-position to modulate biological activity. nih.gov

The reactivity of the imidazole ring allows for various synthetic manipulations. N-alkylation or N-arylation at the N-1 position is a common strategy to introduce diversity. For example, related imidazole carbaldehydes are readily N-benzylated to create precursors for further reactions. dergipark.org.tr This fundamental reactivity highlights how the this compound structure can be elaborated. Furthermore, structurally related nitroimidazole scaffolds have been used as platforms for creating complex hybrid molecules, such as 1,2,3-triazole motifs, through click chemistry, demonstrating the utility of the imidazole core in constructing diverse chemical libraries. nih.gov

| Starting Scaffold | Synthetic Transformation | Resulting Complex Structure | Research Application |

|---|---|---|---|

| This compound | Substitution at C2-position | 2-Substituted-4-benzyl-5-methylimidazoles | Inhibitors of STAT3 for anti-cancer research. nih.gov |

| 1-benzyl-2-methyl-4-nitro-1H-imidazole derivative | Click Chemistry with azides | Hybrid Nitroimidazole-1,2,3-triazole motifs | Development of novel anticancer agents. nih.gov |

| 4-methyl-1H-imidazole-5-carbaldehyde | N-benzylation and subsequent reactions | N-benzyl-imidazole derivatives | Building blocks for medicinal chemistry. dergipark.org.tr |

Imidazole-containing polymers are a significant class of materials with applications ranging from proton conductors to biomimetic catalysts. The imidazole ring can impart unique properties to a polymer backbone, including thermal stability, catalytic activity, and pH responsiveness. While direct polymerization of this compound has not been widely reported, related imidazole-containing vinyl monomers, such as 4(5)-vinylimidazole, have been successfully synthesized and polymerized. acs.org

The this compound structure could be functionalized to create novel monomers. For instance, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the benzyl ring or the imidazole nitrogen would render it suitable for polymerization reactions. Similarly, related benzimidazole-containing diamines have been used as monomers to synthesize novel poly(benzimidazole imide)s (N-Ph-PBIIs). rsc.org These polymers exhibit exceptional thermal properties with high glass-transition temperatures. rsc.org The incorporation of the bulky N-phenyl group in these polymers was shown to reduce water absorption while maintaining superheat resistance. rsc.org This suggests that monomers derived from this compound could be used to synthesize specialty polymers where the benzyl and methyl groups help to tune properties like solubility, thermal stability, and morphology.

The imidazole moiety is a key component in the design of advanced functional materials due to its excellent coordination properties with metal ions. This makes imidazole derivatives, including this compound, attractive candidates as organic linkers for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have shown great promise in gas storage, catalysis, and chemical sensing. researchgate.netrsc.org

Biochemical and Mechanistic Research

The structural features of this compound make it an interesting scaffold for biochemical and mechanistic studies, particularly for investigating how small molecules interact with biological macromolecules.

Derivatives of this compound have been the focus of research aimed at understanding and modulating the function of key biological targets, such as enzymes and transcription factors. A significant study focused on synthesizing a series of 2-substituted-4-benzyl-5-methylimidazoles and evaluating them as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumorigenesis. nih.gov

In this work, molecular docking studies were performed to elucidate the binding mechanism of these imidazole derivatives within the STAT3-SH2 domain. nih.gov The computational models provided evidence for specific interactions between the compounds and key amino acid residues in the protein's binding pocket. nih.gov This type of in silico analysis is crucial for rational drug design, as it helps to predict binding affinities and guide the synthesis of more potent and selective inhibitors.

Similar mechanistic investigations have been conducted on related benzimidazole-based compounds. For example, X-ray crystallography and kinetic assays were used to determine that a benzimidazole (B57391) pyrazole (B372694) inhibitor of the KDM4A enzyme binds to a distal site on the protein surface, revealing a complex mechanism of inhibition. acs.org Molecular docking has also been employed to study the interactions of benzimidazole derivatives with other important enzymes, including acetylcholinesterase for Alzheimer's treatment and vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer research. orientjchem.orgnih.gov These studies collectively demonstrate the utility of the imidazole and benzimidazole scaffolds in probing molecular interactions and developing targeted inhibitors.

| Biological Target | Investigated Compound Class | Methodology | Key Mechanistic Finding |

|---|---|---|---|

| STAT3-SH2 Domain | 2-Substituted-4-benzyl-5-methylimidazoles | Molecular Docking | Identified key interactions with residues in the binding pocket, guiding the design of STAT3 inhibitors. nih.gov |

| KDM4A (Lysine Demethylase) | Benzimidazole Pyrazoles | X-ray Crystallography, Kinetic Assays | Inhibition occurs via binding to a distal, surface-exposed site on the enzyme. acs.org |

| Human Estrogen Receptor alpha (hER) | Nitroimidazole-1,2,3-triazole hybrids | Molecular Docking | The triazole ring was found to form a hydrogen bond with the Asp58 residue in the binding site. nih.gov |

| VEGFR-2 | Schiff Base–Benzimidazole Hybrids | Molecular Docking | Active compounds showed a similar binding mode and pose to the reference inhibitor Sorafenib. nih.gov |

| Acetylcholinesterase | Benzimidazole Derivatives | Molecular Docking | Predicted binding affinities and interactions with key enzymes related to Alzheimer's disease. orientjchem.org |

Design of Molecular Probes for Biochemical Pathways

The imidazole moiety is a key building block in the design of fluorescent molecular probes. These probes are instrumental in visualizing and understanding complex biochemical pathways. The design of such probes often involves incorporating the imidazole ring as a core structure, which can be functionalized to modulate its photophysical properties in response to specific analytes or environmental changes.

While there is research on imidazole-based fluorescent probes for detecting various ions and molecules, specific examples detailing the synthesis and application of probes derived from this compound for tracking biochemical processes are not prominent in the available literature. The potential exists to modify the this compound structure to create such probes, for instance, by introducing fluorophores or recognition motifs. However, documented research realizing this potential is scarce.

Applications in Advanced Analytical Methodologies

Advanced analytical methodologies such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are crucial for the separation and analysis of complex mixtures. Imidazole derivatives can be utilized in these techniques, for example, as components of the stationary phase, as derivatizing agents to enhance detection, or as the analytes themselves.

There is a body of research on the use of various imidazole compounds in analytical chemistry. For instance, HPLC methods have been developed for the separation of different imidazole-containing molecules. Similarly, the principles of capillary electrophoresis are widely applied to the analysis of a range of compounds. However, specific methods and applications that are centered around the use of this compound are not well-documented. The development of such methods would depend on the specific analytical challenges that this compound could help to address, an area that appears to be underexplored.

Synthesis and Investigation of 4 Benzyl 5 Methyl 1h Imidazole Derivatives and Analogues

Structural Modifications on the Imidazole (B134444) Ring (e.g., Positional Isomers, Substituent Effects)

A fundamental modification involves the synthesis and study of its positional isomer, 5-benzyl-4-methyl-1H-imidazole . While chemically similar, the altered placement of the benzyl (B1604629) and methyl groups creates a distinct steric environment around the imidazole nitrogens (N1 and N3). This can influence the regioselectivity of subsequent reactions, such as N-alkylation, and alter the molecule's interaction with other chemical species.

Further diversification is achieved by varying the substituents at the C2 and C5 positions. The methyl group at C5 can be replaced with other alkyl groups (e.g., ethyl, propyl) to systematically increase steric bulk and lipophilicity. Alternatively, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) in place of the methyl group significantly alters the pKa of the imidazole ring. For instance, replacing the C5-methyl with a C5-chloro or C5-trifluoromethyl group would decrease the electron density of the ring, making the imidazole less basic and the N-H proton more acidic.

The C2 position, unsubstituted in the parent molecule, is a prime target for derivatization. Introduction of substituents at C2 is a common strategy to expand the molecular framework. Introducing small alkyl groups, halogens (e.g., 2-bromo-4-benzyl-5-methyl-1H-imidazole ), or even larger aryl moieties at this position can profoundly influence the molecule's conformation and properties.

The table below illustrates the predicted effects of various substituents on the imidazole ring's electronic properties.

| Compound Structure | Modification | Predicted Effect on Imidazole Ring Basicity (pKa) |

|---|---|---|

| 4-benzyl-5-methyl -1H-imidazole | C5-Methyl (Reference) | Baseline (Methyl is a weak EDG) |

| 5-benzyl-4-methyl -1H-imidazole | Positional Isomer | Slightly altered due to electronic redistribution; significant change in steric environment around N1/N3. |

| 4-benzyl-5-chloro -1H-imidazole | C5-Chloro (EWG) | Decreased pKa (less basic) |

| 4-benzyl-5-ethyl -1H-imidazole | C5-Ethyl (EDG) | Slightly increased pKa (more basic) |

| 2-bromo -4-benzyl-5-methyl-1H-imidazole | C2-Bromo (EWG) | Significantly decreased pKa (less basic) |

Diversification of the Benzyl Moiety

The benzyl group offers a vast canvas for structural diversification, primarily through substitution on the phenyl ring. These modifications are instrumental in tuning lipophilicity (logP), solubility, and electronic properties, which in turn can influence intermolecular interactions such as π-π stacking and hydrogen bonding.

Synthetic strategies commonly involve preparing analogues with substituents at the ortho-, meta-, and para-positions of the phenyl ring.

Electron-Donating Groups (EDGs): Introducing groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) increases the electron density of the phenyl ring. A compound such as 4-(4-methoxybenzyl)-5-methyl-1H-imidazole exhibits different electronic characteristics compared to the parent compound. These groups can also serve as hydrogen bond acceptors, altering solubility and interaction profiles.

Electron-Withdrawing Groups (EWGs): Attaching groups like halogens (F, Cl, Br), nitro (-NO₂), or trifluoromethyl (-CF₃) decreases the electron density of the phenyl ring. For example, 4-(4-chlorobenzyl)-5-methyl-1H-imidazole or 4-(4-trifluoromethylbenzyl)-5-methyl-1H-imidazole would have altered inductive effects transmitted to the imidazole core. Halogens, in particular, are often used to modulate lipophilicity and can participate in halogen bonding.

Beyond simple substitution, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems. Synthesizing analogues like 5-methyl-4-(pyridin-4-ylmethyl)-1H-imidazole introduces a basic nitrogen atom into the side chain, drastically increasing polarity and offering a new site for protonation or hydrogen bonding. Similarly, using a naphthyl ring in place of the phenyl ring would significantly increase the size and lipophilicity of the moiety.

The table below summarizes the impact of various benzyl modifications on the molecule's lipophilicity, a key physicochemical property.

| Compound Structure | Modification on Benzyl Moiety | Expected Impact on Lipophilicity (logP) |

|---|---|---|

| 4-benzyl -5-methyl-1H-imidazole | Unsubstituted Phenyl (Reference) | Baseline |

| 4-(4-methoxybenzyl )-5-methyl-1H-imidazole | Para-Methoxy (EDG) | Similar or slightly increased logP compared to baseline. |

| 4-(4-chlorobenzyl )-5-methyl-1H-imidazole | Para-Chloro (EWG) | Increased logP (more lipophilic). |

| 4-(4-hydroxybenzyl )-5-methyl-1H-imidazole | Para-Hydroxyl (EDG) | Decreased logP (less lipophilic, more polar). |

| 5-methyl-4-(pyridin-4-ylmethyl )-1H-imidazole | Phenyl replaced with Pyridyl | Significantly decreased logP (much less lipophilic). |

N-Substitution Patterns and Their Influence on Chemical Behavior

The parent 4-benzyl-5-methyl-1H-imidazole exists as a mixture of two rapidly interconverting tautomers due to the proton on either the N1 or N3 nitrogen. N-substitution quenches this tautomerism, locking the molecule into a single regioisomeric form and fundamentally altering its chemical behavior.

N-Alkylation: Introducing small alkyl groups like methyl or ethyl (1-ethyl-4-benzyl-5-methyl-1H-imidazole ) is a common modification. Larger or branched alkyl groups (e.g., isopropyl, tert-butyl) can introduce significant steric hindrance, which may shield the imidazole ring or influence the preferred rotational conformation of the benzyl group.

Functionalized N-Substituents: Attaching chains containing functional groups (e.g., esters, alcohols, carboxylic acids) allows for precise control over polarity and solubility. For example, an N-substituent like a 2-hydroxyethyl group would enhance water solubility.

A critical aspect of N-substitution is regioselectivity. The alkylation of this compound can yield two different products: the N1-substituted or the N3-substituted isomer. The ratio of these products is determined by a combination of steric and electronic factors. The bulky benzyl group at the C4 position often directs substitution towards the less sterically hindered N1 position, but reaction conditions and the nature of the electrophile can alter this outcome.

| Modification | Example Substituent (R) | Key Influence on Chemical Behavior |

|---|---|---|

| None (N-H) | -H | Exists as tautomers; acts as H-bond donor and acceptor; generally higher aqueous solubility. |

| N-Alkylation (Small) | -CH₂CH₃ (Ethyl) | Tautomerism is fixed; H-bond donation is eliminated; increased lipophilicity. |

| N-Alkylation (Bulky) | -C(CH₃)₃ (tert-Butyl) | Introduces significant steric hindrance; may influence molecular conformation. |

| N-Alkylation (Functionalized) | -CH₂CH₂OH (Hydroxyethyl) | Tautomerism is fixed; introduces new H-bonding sites; can increase polarity and aqueous solubility. |

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) studies aim to create a cohesive understanding of how specific structural changes predictably influence a molecule's behavior. For the this compound scaffold, these studies integrate the modifications described in the previous sections to build predictive models.

The electronic nature of substituents on both the imidazole and benzyl rings directly governs the reactivity of the imidazole core. For instance, the nucleophilicity of the imidazole nitrogens is enhanced by EDGs (e.g., C5-methyl, para-methoxy on benzyl) and diminished by EWGs (e.g., C2-bromo, para-nitro on benzyl). This has a direct impact on the rates of reactions like N-alkylation or coordination to metal centers.

Lipophilicity, often quantified as logP, is a critical property controlled by the balance of polar and nonpolar groups. SPR studies have shown that:

Adding hydrocarbon content (e.g., longer alkyl chains at C5 or N1) or halogens on the benzyl ring systematically increases logP.

Introducing polar functional groups (e.g., -OH, -COOH) or heteroatoms (e.g., replacing the benzyl with a pyridylmethyl group) systematically decreases logP.

These relationships are often investigated using quantitative methods. For example, a series of analogues with varying benzyl substituents might be synthesized and their properties (e.g., chromatographic retention time, pKa, solubility) measured. These experimental values are then correlated with calculated physicochemical descriptors (e.g., Hammett constants (σ) for electronic effects, calculated logP (cLogP) for lipophilicity) to generate a quantitative structure-property relationship (QSPR) model. Such models are invaluable for rationally designing new analogues with a desired property profile without having to synthesize every possible combination.

The table below provides a summary of key structure-property relationships for this scaffold.

| Structural Modification | Key Physicochemical Parameter Affected | Observed Outcome / Influence |

|---|---|---|

| Add EWG (e.g., -Cl, -NO₂) to benzyl ring | Electron Density, Hammett Constant (σ) | Decreases basicity (pKa) of the imidazole ring; alters reactivity in electrophilic/nucleophilic reactions. |

| Add EDG (e.g., -OCH₃) to benzyl ring | Electron Density, Hammett Constant (σ) | Increases basicity (pKa) of the imidazole ring. |

| Replace C5-methyl with C5-H or C5-Cl | Sterics, Electronics | Reduces steric bulk around C4/N3; C5-Cl significantly lowers ring basicity. |

| Substitute at N1 with an alkyl chain | H-Bonding, Lipophilicity (logP) | Eliminates H-bond donation; fixes tautomer; increases lipophilicity and organic solvent solubility. |

| Replace benzyl with pyridylmethyl | Polarity, Basicity, logP | Significantly increases polarity and aqueous solubility; introduces a second basic site. |

Future Research Directions and Emerging Opportunities for 4 Benzyl 5 Methyl 1h Imidazole Studies

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of 4-benzyl-5-methyl-1H-imidazole and its analogues is poised for a significant leap in efficiency and scalability through the adoption of flow chemistry and automated synthetic platforms. Traditional batch synthesis, while foundational, often faces challenges in terms of reaction control, scalability, and safety. Flow chemistry, with its continuous processing in microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety.

The application of flow reactors can ensure consistent quality and high throughput for imidazole (B134444) derivatives. For instance, the multi-component synthesis of substituted imidazoles, a common strategy for generating diversity, can be seamlessly translated to flow systems. This allows for the rapid generation of a library of this compound derivatives with varied substituents, facilitating structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Automated platforms, integrating robotic handling with real-time reaction monitoring, can further accelerate this process, enabling high-throughput screening of reaction conditions and the discovery of novel synthetic routes.

Exploration of Novel Biocatalytic Pathways for Synthesis

The quest for greener and more selective synthetic methods has turned the spotlight on biocatalysis. The use of enzymes or whole-cell systems for the synthesis of imidazole derivatives presents an attractive alternative to conventional chemical catalysis, often proceeding under mild conditions with high regio- and stereoselectivity.

Recent research has demonstrated the potential of biocatalysts in the synthesis of substituted imidazoles. For example, a novel and recyclable biocatalyst, l-asparagine (B1667644) immobilized on a layered double hydroxide (B78521) (MgAl CO3-LDH@Asn), has been successfully employed for the synthesis of tri-substituted 2,4,5-(H1)-imidazoles. nih.govresearchgate.net This was achieved through a three-component reaction of benzyl (B1604629), various aldehyde derivatives, and ammonium (B1175870) acetate (B1210297). nih.gov This approach highlights the potential for developing specific biocatalytic pathways for the synthesis of this compound. Future research could focus on identifying or engineering enzymes, such as ammonia (B1221849) lyases or transaminases, that can catalyze the key bond-forming reactions in the imidazole ring synthesis with high efficiency and specificity for the 4-benzyl-5-methyl substitution pattern. The development of such biocatalytic routes would not only be environmentally benign but could also provide access to novel chiral imidazole derivatives that are difficult to obtain through traditional synthetic methods.

Advanced Characterization Techniques (e.g., operando spectroscopy for catalytic studies)

A deeper understanding of the role of this compound in various applications, particularly in catalysis, necessitates the use of advanced characterization techniques. Operando spectroscopy, which allows for the real-time monitoring of catalysts under actual reaction conditions, is a particularly powerful tool. rsc.orgchimia.ch

By employing techniques such as operando FT-IR, Raman, and X-ray absorption spectroscopy, researchers can gain unprecedented insights into the dynamic structural changes and reaction intermediates involving imidazole-based catalysts. rsc.orgchimia.ch For instance, in a catalytic cycle where a this compound-containing complex is active, operando spectroscopy can help to identify the active catalytic species, elucidate reaction mechanisms, and understand deactivation pathways. rsc.org The combination of operando spectroscopy with computational modeling can provide a comprehensive picture of the catalyst's behavior at the molecular level. This knowledge is crucial for the rational design of more efficient and robust catalysts based on the this compound scaffold.

Development of Smart Materials and Responsive Systems based on Imidazole Scaffolds

The unique chemical properties of the imidazole ring, including its ability to participate in hydrogen bonding, coordinate with metal ions, and respond to pH changes, make it an excellent building block for the development of smart materials and responsive systems. rsc.org These materials are designed to respond to external stimuli in a controlled and predictable manner. mdpi.com